molecular formula C10H11NO B2744686 1,2,3,4-tetrahydroquinoline-1-carbaldehyde CAS No. 2739-16-4

1,2,3,4-tetrahydroquinoline-1-carbaldehyde

Cat. No.: B2744686
CAS No.: 2739-16-4
M. Wt: 161.204
InChI Key: RPZDJWSZVSCQDU-UHFFFAOYSA-N
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Description

3,4-Dihydroquinoline-1(2H)-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a dihydro modification and an aldehyde functional group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydroquinoline-1-carbaldehyde typically involves the reduction of quinoline derivatives followed by formylation. One common method is the reduction of quinoline using sodium borohydride or lithium aluminum hydride to obtain 3,4-dihydroquinoline. This intermediate is then subjected to formylation using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 1-position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of quinoline derivatives followed by formylation under controlled conditions can be scaled up for industrial applications. The use of advanced catalysts and optimized reaction parameters ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroquinoline-1(2H)-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Formylation: Vilsmeier-Haack reagent (DMF and POCl3)

Major Products Formed

    Oxidation: 3,4-dihydroquinoline-1(2H)-carboxylic acid

    Reduction: 3,4-dihydroquinoline-1(2H)-methanol

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used

Scientific Research Applications

3,4-Dihydroquinoline-1(2H)-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules and natural products.

    Material Science: It is employed in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinoline-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. The quinoline core can interact with various biological targets, including DNA, proteins, and cell membranes, affecting cellular processes and pathways.

Comparison with Similar Compounds

3,4-Dihydroquinoline-1(2H)-carbaldehyde can be compared with other quinoline derivatives such as:

    Quinoline: Lacks the dihydro modification and aldehyde group, making it less reactive in certain chemical reactions.

    Isoquinoline: Has a different arrangement of nitrogen in the ring system, leading to distinct chemical and biological properties.

    2,3-Dihydroquinoline: The dihydro modification is at different positions, resulting in different reactivity and applications.

The uniqueness of 1,2,3,4-tetrahydroquinoline-1-carbaldehyde lies in its combination of the dihydro modification and aldehyde functional group, which provides versatility in chemical synthesis and potential for diverse biological activities.

Properties

IUPAC Name

3,4-dihydro-2H-quinoline-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-8-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,8H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZDJWSZVSCQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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